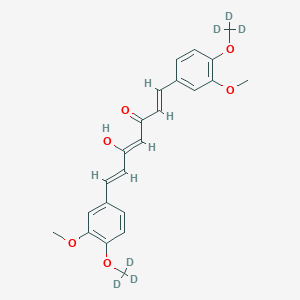

4',4-O,O-Dimethylcurcumin-D6

Description

Structure

3D Structure

Properties

IUPAC Name |

(1E,4Z,6E)-5-hydroxy-1,7-bis[3-methoxy-4-(trideuteriomethoxy)phenyl]hepta-1,4,6-trien-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15-/i1D3,2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGUKFHHNQMKJI-CGEPNISLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC([2H])([2H])[2H])OC)/O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modifications of 4 ,4 O,o Dimethylcurcumin D6

Established Synthetic Routes for 4',4-O,O-Dimethylcurcumin

The synthesis of symmetric curcuminoids like 4',4-O,O-Dimethylcurcumin is typically achieved through condensation reactions that build the characteristic diarylheptanoid structure.

A foundational method for synthesizing curcumin (B1669340) and its analogues was developed by Pabon in 1964. researchgate.net This approach has been widely adopted and modified for nearly all subsequent curcumin syntheses. researchgate.net The core of the Pabon method involves the condensation of a substituted aromatic aldehyde with 2,4-pentanedione (acetylacetone). mdpi.com A key feature of this methodology is the use of a boron complex. Boron trioxide (B₂O₃) reacts with acetylacetone (B45752) to form a boron-acetylacetonate complex. researchgate.netnih.gov This complex formation protects the highly reactive central methylene (B1212753) group of acetylacetone, thereby facilitating aldol (B89426) condensation at the terminal methyl groups. researchgate.net

For the synthesis of 4',4-O,O-Dimethylcurcumin, the general Pabon method is adapted by using 3,4-dimethoxybenzaldehyde (B141060) as the aromatic aldehyde. The reaction proceeds as follows:

Complex Formation: Acetylacetone is reacted with boron trioxide in a suitable solvent like ethyl acetate (B1210297) (EtOAc) to form the boron complex. nih.gov

Condensation: Two equivalents of 3,4-dimethoxybenzaldehyde are then added to the reaction mixture. The condensation is catalyzed by a primary amine, such as n-butylamine, and driven forward with a dehydrating agent like trialkyl borate (B1201080) (e.g., tributyl borate). nih.govnih.gov

Hydrolysis: The resulting curcuminoid-boron complex is then hydrolyzed, typically under slightly acidic conditions, to release the final 4',4-O,O-Dimethylcurcumin product. researchgate.net

This method is highly efficient for producing symmetric curcuminoids and has been optimized over the years, for instance, by using microwave assistance to shorten reaction times. researchgate.net

The Pabon reaction is a specific type of aldol condensation, more precisely a Claisen-Schmidt condensation, which involves the reaction between a ketone and an aldehyde. unpad.ac.id This reaction is fundamental to the synthesis of a vast library of curcuminoid analogues because of its simplicity and the ready availability of starting materials. unpad.ac.idglobalresearchonline.net

General aldol condensation for curcuminoids can be performed under either basic or acidic conditions:

Base-Catalyzed: Common base catalysts include sodium hydroxide (B78521) or sodium methoxide (B1231860) in a solvent like ethanol. unpad.ac.id

Acid-Catalyzed: Dilute acids such as hydrochloric acid can also be used to catalyze the condensation. unpad.ac.id

These methods allow for a combinatorial chemistry approach, where various substituted benzaldehydes can be reacted with a ketone (like acetylacetone or 1-methylpiperidin-4-one) to rapidly generate a diverse range of curcumin derivatives. unpad.ac.idthieme-connect.com For instance, heteroaromatic analogues of curcumin have been synthesized using a double aldol condensation reaction to produce compounds with potentially improved bioavailability. thieme-connect.com This flexibility allows for the creation of analogues with modified phenyl rings, which is essential for structure-activity relationship (SAR) studies. globalresearchonline.net

Isotopic Labeling Techniques for 4',4-O,O-Dimethylcurcumin-D6

Isotopically labeled compounds are indispensable for modern drug metabolism studies, acting as standards for mass spectrometry-based quantification and as tracers in biotransformation analyses. nih.govacs.orgnih.gov For this compound, the "D6" signifies the incorporation of six deuterium (B1214612) atoms, which are strategically placed within the two methoxy (B1213986) groups (O-CD₃).

The introduction of deuterium into the methoxy groups of curcuminoids can be achieved through two primary strategies: using a deuterated precursor during synthesis or by post-synthetic modification.

Synthesis from a Labeled Precursor: This is a common and efficient approach. To synthesize this compound, the standard Pabon condensation is performed using a deuterated version of the aromatic aldehyde. Specifically, 3,4-di(trideuteromethoxy)benzaldehyde would be condensed with acetylacetone. This method is analogous to the synthesis of [d6]curcumin, which utilizes [d3]vanillin as a starting material. nih.gov The [d3]vanillin itself can be synthesized from vanillin (B372448) using deuterated methyl iodide (CD₃I). nih.govnih.gov This approach ensures the precise placement and high incorporation of deuterium into the final molecule, often achieving >99% isotopic purity. nih.gov

Post-Synthetic Deuteromethylation: An alternative method involves introducing the deuterated methyl groups after the main curcuminoid skeleton has been formed. For example, a precursor molecule with free hydroxyl groups, such as bisdemethoxycurcumin (B1667434), could be synthesized first. The phenolic hydroxyl groups can then be etherified using a deuterated methylating agent like deuterated methyl iodide (CD₃I) in the presence of a base such as potassium carbonate (K₂CO₃). researchgate.net This technique is a typical method for preparing aryl deuteromethyl ethers and offers a direct route for deuteration. researchgate.net

| Strategy | Description | Key Reagent Example | Advantage | Reference |

|---|---|---|---|---|

| Labeled Precursor Synthesis | Utilizes an isotopically labeled aldehyde in a condensation reaction (e.g., Pabon method). | 3,4-di(trideuteromethoxy)benzaldehyde | High isotopic purity and site-specificity. | nih.gov |

| Post-Synthetic Deuteromethylation | Adds deuterated methyl groups to a pre-formed curcuminoid skeleton with hydroxyl groups. | Deuterated Methyl Iodide (CD₃I) | Useful for labeling various existing curcuminoid backbones. | researchgate.net |

Advanced Derivatization of 4',4-O,O-Dimethylcurcumin for Enhanced Research Utility

While 4',4-O,O-Dimethylcurcumin (DMCU) shows improved stability over curcumin, its utility can be limited by low aqueous solubility. nih.govresearchgate.net To overcome this, advanced derivatization strategies are employed to enhance its physicochemical properties and biological targeting.

A significant modification involves attaching amino acids to the DMCU structure to improve water solubility and facilitate targeted delivery into cancer cells. nih.govnih.gov One such strategy is the design of ethylene-carbonate-linked L-valine derivatives. The rationale is that the L-valine moiety can be recognized by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.govresearchgate.net

The synthesis of these derivatives from DMCU is a four-step process that results in compounds with one (1-TFA) or two (2-TFA) L-valine side chains attached to the phenolic positions of the parent molecule. nih.govnih.gov This derivatization leads to a dramatic increase in water solubility.

| Compound | Description | Water Solubility (mg/mL at 25 ± 1 °C) | Fold Increase vs. DMCU | Reference |

|---|---|---|---|---|

| DMCU | Parent Compound | 0.018 | - | nih.govnih.gov |

| 1-TFA | Mono-L-valine derivative | 249.7 | >13,800 | nih.govnih.gov |

| 2-TFA | Di-L-valine derivative | 375.8 | >20,800 | nih.govnih.gov |

Radiosynthesis of Labeled Analogues for Tracer Studies (e.g., [¹⁸F] Labeling)

The development of radiolabeled analogues of curcumin derivatives is a critical area of research, primarily aimed at creating tracers for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive study and early diagnosis of various conditions, including Alzheimer's disease and certain cancers. nih.govresearchgate.net The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), onto a molecule like this compound would enable its use as a PET tracer. While direct reports on the radiosynthesis of [¹⁸F]-labeled this compound are not prevalent, the strategies employed for other curcumin analogues provide a clear framework for how such a synthesis would be approached.

The primary goal in the radiosynthesis of a curcumin-based PET tracer is to incorporate the [¹⁸F] isotope into the molecular structure efficiently and with high specific activity. nih.gov For curcumin derivatives, this often involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group on a precursor molecule. nih.gov The choice of precursor and the position of the leaving group are crucial for the success of the radiolabeling and the subsequent in vivo performance of the tracer.

In the context of developing a tracer for Alzheimer's disease, many [¹⁸F]-labeled curcumin derivatives have been synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques. nih.govacs.org These studies have highlighted the importance of factors such as lipophilicity, brain permeability, and metabolic stability. nih.govnih.gov For instance, the introduction of a fluoroalkyl chain to one of the phenolic groups of curcumin has been a common strategy. nih.govnih.gov This approach not only provides a site for [¹⁸F] labeling but can also modulate the pharmacokinetic properties of the resulting tracer. nih.gov

One established method involves a two-step reaction sequence. nih.govresearchgate.net First, a precursor molecule is synthesized with a suitable leaving group, such as a tosylate or mesylate, attached to an alkyl chain. This precursor is then reacted with [¹⁸F]fluoride, produced in a cyclotron, to introduce the radioisotope. The subsequent step often involves a condensation reaction to form the final curcuminoid structure. nih.govresearchgate.net

For a deuterated compound like this compound, the radiosynthesis would likely follow a similar path. The deuterium atoms on the methoxy groups are not expected to interfere with the [¹⁸F] labeling reaction. The synthesis would start with a deuterated vanillin precursor, [d3]vanillin, to introduce the D6-methoxy groups. nih.gov A fluoroalkyl chain with a leaving group would then be attached to the phenolic oxygen of a second vanillin-derived building block. The final step would involve the condensation of these two fragments with a central linking unit, such as acetylacetone, to yield the desired [¹⁸F]-labeled this compound.

The table below summarizes findings from studies on the radiosynthesis of various [¹⁸F]-labeled curcumin analogues, which would inform the development of a radiolabeled version of this compound.

| Radiotracer Candidate | Labeling Method | Key Findings |

| [¹⁸F]Fluoropropyl-substituted curcumin | Nucleophilic substitution on a tosylated precursor | Showed high binding affinity for β-amyloid aggregates and suitable initial brain uptake. nih.govacs.org |

| [¹⁸F]Difluoroboron-curcumin derivative | Two-step reaction: [¹⁸F]fluorination followed by aldol condensation | Converted to polar radioactive products in the brain, indicating a need for further structural modification to improve metabolic stability. nih.govresearchgate.net |

| [¹⁸F]-labeled pyrazole (B372694) curcumin derivative | Reaction with a hydrazine-derivative followed by [¹⁸F] labeling | Designed to improve stability at physiological pH. researchgate.net |

| [¹⁸F]3 (Tubastatin A analog) | Two-step reaction: ¹⁸F-fluorination and hydroxamic acid formation | Demonstrated low brain uptake, suggesting limited utility for neurodegenerative diseases but potential for cancer imaging. nih.gov |

Ultimately, the successful radiosynthesis of an [¹⁸F]-labeled analogue of this compound would provide a valuable tool for preclinical and potentially clinical research, enabling detailed in vivo studies of its biodistribution, target engagement, and pharmacokinetics.

Molecular and Cellular Mechanisms of Biological Activity of 4 ,4 O,o Dimethylcurcumin

Mechanisms of Androgen Receptor (AR) Pathway Modulation

The primary mechanism of 4',4-O,O-Dimethylcurcumin's action revolves around its potent ability to induce the degradation of the androgen receptor, setting it apart from traditional AR antagonists. wikipedia.org This function disrupts the AR signaling pathway at a fundamental level, leading to downstream effects on gene expression and cell proliferation. sci-hub.se

Enhancement of Androgen Receptor Degradation via Specific Pathways

4',4-O,O-Dimethylcurcumin selectively enhances the degradation of the androgen receptor through a multi-faceted approach. sci-hub.se It works by disrupting the interaction between the AR and its selective co-regulators, such as AR-associated protein 55 (ARA55) and AR-associated protein 70 (ARA70). sci-hub.se This disruption is a key step that initiates the degradation process. Furthermore, the compound promotes the association between the AR and the murine double minute protein 2 (Mdm2) complex. sci-hub.senih.gov This enhanced interaction triggers the ubiquitination of the AR, marking it for subsequent degradation by the proteasome pathway. sci-hub.senih.gov This targeted degradation occurs for both full-length AR and its splice variants. medchemexpress.com

Suppression of AR-Dependent Gene Transcription

A direct consequence of AR degradation is the suppression of AR-dependent gene transcription. sci-hub.se By reducing the cellular levels of AR protein, 4',4-O,O-Dimethylcurcumin effectively diminishes the receptor's ability to bind to androgen response elements (AREs) on target genes. sci-hub.se This leads to reduced androgen binding, impaired AR nuclear translocation, and ultimately, the downregulation of genes regulated by AR signaling. sci-hub.senih.gov Studies have shown that the compound can effectively suppress AR-targeted genes even in castration-resistant prostate cancer (CRPC) cells. medchemexpress.com For example, its application represses the androgen-induced upregulation of genes like Gabarapl1. medchemexpress.com

Impact on Aggregated Androgen Receptor Subpopulations

In certain neurodegenerative diseases like spinal and bulbar muscular atrophy (SBMA), the aggregation of polyglutamine-expanded AR (e.g., AR-112Q) is a key pathological feature. 4',4-O,O-Dimethylcurcumin has been shown to effectively suppress the aggregation of these mutant AR proteins. medchemexpress.com By reducing the levels of aggregated AR-112Q in affected cells, the compound demonstrates a therapeutic potential for diseases characterized by toxic protein aggregation. medchemexpress.com

Interplay with AR Ubiquitination and Stability

The stability of the androgen receptor is tightly regulated by the ubiquitin-proteasome system. mdpi.com 4',4-O,O-Dimethylcurcumin directly influences this process to decrease AR stability. sci-hub.se The compound facilitates the formation of the AR-Mdm2 E3 ligase complex, which enhances the poly-ubiquitination of the AR. sci-hub.senih.gov This process, where multiple ubiquitin molecules are attached to the receptor, serves as a signal for its degradation by the 26S proteasome. mdpi.com A curcumin (B1669340) analog, ALZ003, was found to induce FBXL2-mediated AR ubiquitination, leading to its degradation and highlighting a potential mechanism for overcoming drug resistance in cancers like glioblastoma. nih.gov

Modulation of AR-Related Signaling Networks (e.g., PI3K/AKT, SREBP-1, Malat1/AR-V7 Axis)

The effects of 4',4-O,O-Dimethylcurcumin extend to interconnected signaling networks that are crucial for cancer cell survival and proliferation.

PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a critical oncogenic pathway that promotes cell survival and proliferation in many cancers, including prostate cancer. nih.gov Activation of this pathway can lead to resistance to apoptosis. nih.gov While direct modulation by 4',4-O,O-Dimethylcurcumin is under investigation, its ability to induce apoptosis suggests an interplay with survival pathways like PI3K/AKT.

SREBP-1: Androgen signaling is linked to lipid metabolism, with androgens inducing the expression of fatty acid synthase (FASN). nih.gov Sterol regulatory element-binding proteins (SREBPs) are key transcription factors that regulate the synthesis of lipids. nih.gov 4',4-O,O-Dimethylcurcumin has been shown to inhibit the expression of FASN, suggesting an indirect modulation of the SREBP-1 pathway, which is critical for lipid biosynthesis in cancer cells. nih.gov Curcumin itself has been shown to decrease the expression and DNA-binding activity of SREBP-2. nih.gov

Malat1/AR-V7 Axis: In the context of enzalutamide-resistant prostate cancer, the long non-coding RNA Malat1 plays a crucial role in producing the androgen receptor splice variant 7 (AR-V7). nih.govnih.gov The Malat1/AR-V7 axis is a key mechanism of resistance. 4',4-O,O-Dimethylcurcumin acts as an AR-V7 degradation enhancer, directly targeting this resistance pathway. nih.govnih.gov By degrading AR-V7, the compound can suppress the progression of enzalutamide-resistant prostate cancer. nih.gov

Cellular Responses and Mechanistic Induction of Apoptosis and Anti-proliferation

The modulation of AR pathways and related networks by 4',4-O,O-Dimethylcurcumin culminates in significant cellular responses, primarily apoptosis and the inhibition of proliferation. nih.gov The compound has been shown to reduce cell viability and induce apoptosis in a dose-dependent manner in various cancer cell lines. nih.gov

The induction of apoptosis is a key anti-cancer mechanism of this compound. nih.gov Mechanistically, it can increase the levels of reactive oxygen species (ROS) within cancer cells. nih.gov This oxidative stress can lead to the depolarization of the mitochondrial membrane, promoting the release of pro-apoptotic molecules like cytochrome c from the mitochondria into the cytoplasm. nih.gov The release of cytochrome c activates caspase-9, which in turn triggers the effector caspase-3, leading to the execution phase of apoptosis. nih.gov Another related compound, 4,4'-dimethoxychalcone (B191108) (DMC), has been shown to induce apoptosis by upregulating pro-apoptotic proteins (Bax, Bak) and downregulating anti-apoptotic proteins (Bcl-2, Mcl-1), alongside caspase-3 activation and PARP cleavage. nih.gov

The anti-proliferative effects are a direct result of both AR degradation and the induction of apoptosis. medchemexpress.com By suppressing AR-targeted genes that drive cell growth and simultaneously activating apoptotic pathways, 4',4-O,O-Dimethylcurcumin effectively halts the proliferation of cancer cells. medchemexpress.com

Data Tables

Table 1: Molecular Mechanisms of 4',4-O,O-Dimethylcurcumin (ASC-J9)

| Mechanism | Target/Pathway | Effect | Reference |

|---|---|---|---|

| AR Degradation | AR-Co-regulator Interaction (ARA55, ARA70) | Disruption of interaction | sci-hub.se |

| AR-Mdm2 Complex | Enhanced association, triggering ubiquitination | sci-hub.senih.gov | |

| Gene Transcription | AR-Dependent Genes (e.g., Gabarapl1) | Suppression of transcription | sci-hub.semedchemexpress.com |

| Protein Aggregation | Aggregated AR-112Q | Suppression of aggregation | medchemexpress.com |

| Signaling Networks | Malat1/AR-V7 Axis | Degradation of AR-V7 | nih.govnih.gov |

| Lipid Metabolism (FASN) | Inhibition of FASN expression | nih.gov |

| Cellular Response | Apoptosis Pathways | Induction via ROS, Cytochrome c, Caspases | nih.gov |

Table 2: Effects on Cellular Processes

| Cellular Process | Effect | Key Mediators | Reference |

|---|---|---|---|

| Cell Proliferation | Inhibition | AR Degradation, Apoptosis Induction | medchemexpress.com |

| Apoptosis | Induction | ROS, Cytochrome c, Caspase-9, Caspase-3 | nih.gov |

| Ubiquitination | Enhancement | Mdm2, FBXL2 | sci-hub.senih.gov |

| Metabolism | Alteration | Downregulation of FASN | nih.gov |

Induction of Cell Cycle Arrest Phases (e.g., G2/M)

Research has demonstrated that curcumin and its analogues can induce cell cycle arrest, a crucial mechanism for inhibiting the proliferation of cancer cells. nih.govmdpi.com Specifically, the G2/M phase of the cell cycle is a key target. Studies on curcumin have shown that it can cause an accumulation of cells in the G2/M phase, thereby preventing them from proceeding to mitosis. nih.govnih.gov This arrest is often mediated by the modulation of key regulatory proteins. For instance, curcumin has been observed to down-regulate the expression of Cyclin B1, a critical protein for G2/M transition. nih.gov A curcumin-like compound, PQM-214, was also found to cause cell cycle arrest at the G2/M transition, associated with the downregulation of cyclin B. mdpi.comresearchgate.net While direct studies on 4',4-O,O-Dimethylcurcumin's effect on specific cell cycle phases are emerging, its structural similarity to compounds known to induce G2/M arrest suggests a comparable mechanism. mdpi.comresearchgate.net

Table 1: Effect of Curcumin and its Analogues on Cell Cycle Arrest

| Compound | Cell Line | Effect | Key Molecular Changes | Reference |

|---|---|---|---|---|

| Curcumin | HEp-2 (Head and Neck Squamous Cell Carcinoma) | G2/M arrest | Increased phospho-H2A.X, ATM activation, Chk2/p53 pathway activation | nih.gov |

| Curcumin | RCC-949 (Renal Cell Carcinoma) | Cell cycle arrest | Diminished expression of cyclin B1 | nih.gov |

| Curcumin Analogue (T63) | Lung Cancer Cells | Cell cycle arrest | Induction of ROS, mitochondrial dysfunction | researchgate.net |

Activation of Apoptotic Cascades (e.g., Mitochondrial-Associated Apoptosis, ER-Stress-Induced Apoptosis)

4',4-O,O-Dimethylcurcumin and related compounds are potent inducers of apoptosis, or programmed cell death. This process is critical for eliminating damaged or cancerous cells. The mechanisms of apoptosis induction are complex and can be initiated through multiple pathways.

Mitochondrial-Associated Apoptosis: One of the primary mechanisms involves the induction of mitochondrial dysfunction. Curcumin and its derivatives have been shown to increase the production of reactive oxygen species (ROS), which in turn can lead to a decrease in the mitochondrial membrane potential. nih.gov This disruption of the mitochondrial integrity results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which then activates the caspase cascade, ultimately leading to cell death. researchgate.net Studies on dimethoxycurcumin (B1670665) (DiMC) have shown it to be more potent than curcumin in inducing apoptosis in renal cell carcinoma, an effect linked to the presence of methoxyl groups. nih.gov

ER-Stress-Induced Apoptosis: Another significant pathway is the induction of endoplasmic reticulum (ER) stress. The ER is crucial for protein folding, and an accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR). nih.gov If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. Curcumin has been reported to induce ER stress, leading to apoptosis in various cancer cells. mdpi.com A recent study on 4,4'-dimethoxychalcone (DMC), a structurally related compound, demonstrated that it promotes ER stress, evidenced by the increased expression of proteins such as p-PERK, p-IRE1, GRP78, and CHOP, which are key markers of the UPR. nih.gov

Contribution to Reactive Oxygen Species Generation and Intracellular Redox Balance

The modulation of intracellular redox balance is a key aspect of the biological activity of 4',4-O,O-Dimethylcurcumin. While curcumin is known for its antioxidant properties, it can also act as a pro-oxidant, particularly in cancer cells, by generating reactive oxygen species (ROS). researchgate.net This dual role is crucial to its anticancer effects. The generation of ROS can induce oxidative stress, leading to cellular damage and triggering apoptosis. nih.govmdpi.com

Studies have shown that curcumin-mediated ROS generation can lead to both caspase-dependent and -independent apoptosis. researchgate.net The increased ROS levels can cause damage to mitochondria and nuclear DNA. nih.gov In the context of dimethoxycurcumin (DiMC), it has been found to induce apoptosis by increasing ROS levels in Caki cells, which promotes the release of cytochrome c and activation of caspase-3. nih.gov The ability of DiMC to inhibit thioredoxin reductase (TrxR) can also contribute to increased oxidative stress, thereby slowing down DNA repair and inhibiting DNA synthesis. nih.gov

Table 2: Role of Curcumin and its Derivatives in ROS Generation and Apoptosis

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Curcumin | Human Nasopharyngeal Carcinoma (CNE1, CNE2) | Increased ROS, apoptosis, and cell cycle arrest | Photoactivation enhances ROS production | nih.gov |

| Curcumin | Human Gastric Cancer Cells | Increased ROS, mitochondrial damage, apoptosis | High levels of ROS cause oxidative damage | nih.gov |

| Dimethoxycurcumin (DiMC) | Caki (Renal Cell Carcinoma) | Increased ROS, apoptosis | Promotes cytochrome c release and caspase-3 activation | nih.gov |

Induction of DNA Damage and Associated Cellular Responses

4',4-O,O-Dimethylcurcumin and its parent compound, curcumin, can induce DNA damage, which is a significant contributor to their anticancer activity. nih.govmdpi.com The accumulation of irreparable DNA damage can trigger cell cycle arrest and apoptosis. nih.gov The generation of ROS is a key mediator of this DNA damage. nih.gov

Curcumin has been shown to cause DNA damage in various cancer cell lines, leading to the activation of the DNA damage response (DDR) pathway. nih.gov This can involve the phosphorylation of H2A.X, a marker of DNA double-strand breaks, and the activation of ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2), which are critical kinases in the DDR signaling cascade. nih.gov In renal cell carcinoma, dimethoxycurcumin (DiMC) was found to increase the expression of the GADD45A gene, which is involved in DNA repair and the induction of DNA damage. nih.gov Furthermore, curcumin has been shown to act as a DNA hypomethylating agent, which can lead to the reactivation of tumor suppressor genes. nih.govresearchgate.net

Topoisomerase Inhibition Requiring Oxidative Transformation

Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death, making them important targets for cancer therapy. nih.govnih.gov Research indicates that the ability of curcuminoids to act as topoisomerase poisons is dependent on their oxidative transformation. google.com

While curcumin itself has little effect on topoisomerase II, its oxidative metabolites have been shown to enhance topoisomerase II-mediated DNA cleavage. This suggests that the pro-oxidant activity of curcuminoids is crucial for this particular mechanism of action. This requirement for oxidative transformation to achieve full DNA cleavage activity has also been observed for demethoxycurcumin (B1670235) (DMC) and bisdemethoxycurcumin (B1667434) (BDMC). researchgate.net

Mechanisms of Anti-angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.govnih.gov Curcumin and its derivatives have demonstrated significant anti-angiogenic properties. nih.govnih.gov

Inhibition of Endothelial Cell Proliferation

A key mechanism of anti-angiogenesis is the direct inhibition of endothelial cell proliferation. Curcumin has been shown to effectively inhibit the proliferation of endothelial cells in a dose-dependent manner. nih.gov It can also inhibit the migration and tube formation of human umbilical vein endothelial cells (HUVECs). mdpi.com The anti-angiogenic effects of curcumin are mediated through the downregulation of various pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), and the inhibition of signaling pathways, including the PI3K/Akt pathway. nih.govmdpi.com By blocking these critical steps in the angiogenic process, 4',4-O,O-Dimethylcurcumin and related compounds can effectively starve tumors and inhibit their growth and spread.

Antiviral Action Mechanisms

The antiviral mechanisms of curcumin and its analogs are multifaceted, often targeting various stages of the viral life cycle. researchgate.netmdpi.com These compounds can interfere with viral entry, replication, and the integrity of viral particles. researchgate.netmdpi.com However, specific studies detailing the antiviral action mechanisms of 4',4-O,O-Dimethylcurcumin-D6 are not available.

Effects on Viral Neuraminidase Activity (for curcumin derivatives)

Neuraminidase is a crucial enzyme for the influenza virus, facilitating the release of newly formed virus particles from infected cells. nih.govnih.gov Inhibition of neuraminidase is a key strategy for antiviral drugs. nih.govnih.gov Studies on various curcuminoids isolated from Curcuma longa have demonstrated inhibitory effects against the neuraminidases of influenza A strains H1N1 and H9N2. elsevierpure.comresearchgate.net For instance, some curcuminoids have shown noncompetitive inhibition with IC50 values ranging from 3.77 to 40.17 μg/ml depending on the specific compound and viral strain. elsevierpure.comresearchgate.net Research has also explored the structure-activity relationship of curcumin derivatives to understand their interaction with neuraminidase. nih.govnih.gov However, no specific research has been published on the effects of this compound on viral neuraminidase activity.

Table 1: Inhibitory Effects of Selected Curcuminoids on Influenza A Neuraminidase Activity

| Compound | Virus Strain | IC50 (μg/ml) | Type of Inhibition |

| Curcuminoid Mix | H1N1 | 6.18 ± 0.64 to 40.17 ± 0.79 | Noncompetitive |

| Curcuminoid Mix | H9N2 | 3.77 ± 0.75 to 31.82 ± 1.33 | Noncompetitive |

Note: This data represents a range for various curcuminoids and not specifically this compound. elsevierpure.comresearchgate.net

Disruption of Viral Envelope Integrity

Several studies have indicated that curcumin can exert antiviral effects by disrupting the integrity of the viral envelope of various enveloped viruses. mdpi.complos.orgnih.gov This mechanism involves the interaction of curcumin with the lipid bilayer of the virus, leading to its destabilization. plos.orgnih.gov Experiments using liposomes as a model for the viral envelope have shown that curcumin can induce leakage, indicating a direct effect on membrane integrity. plos.orgnih.gov This disruption can prevent the virus from successfully attaching to and entering host cells. researchgate.netmdpi.com While this is a known mechanism for curcumin, there is no available scientific literature that specifically investigates whether this compound disrupts viral envelope integrity.

Metabolic Pathways and Pharmacokinetic Insights Utilizing 4 ,4 O,o Dimethylcurcumin D6

Elucidation of Metabolic Fate Using Deuterium (B1214612) Labeling

Deuterium-labeled compounds, such as 4',4-O,O-Dimethylcurcumin-D6, are invaluable in metabolic research. The use of a deuterated internal standard allows for more precise and reliable quantification of the parent compound and its metabolites in biological matrices. nih.gov This is because the deuterium-labeled analogue shares identical chemical and physical properties with the unlabeled compound, but is distinguishable by its mass in mass spectrometry (MS) analysis. nih.gov This technique, known as isotope dilution mass spectrometry, is a gold standard for pharmacokinetic studies.

The application of curcumin-d6 (B588258) as an internal standard has been demonstrated to improve the accuracy of curcumin (B1669340) quantification in plasma samples. nih.gov This approach helps to overcome matrix effects and variations in extraction efficiency, leading to more robust and reproducible pharmacokinetic data. nih.govresearchgate.net By using this compound, researchers can accurately trace the metabolic fate of the dimethylated curcumin, distinguishing it from endogenous compounds and providing a clear picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vitro and In Vivo Metabolic Transformations of 4',4-O,O-Dimethylcurcumin

The metabolic transformations of curcumin and its analogues are complex and involve multiple enzymatic pathways. Understanding these transformations is key to improving their bioavailability and therapeutic potential.

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of compounds with endogenous molecules to increase their water solubility and facilitate their excretion from the body. nih.govreactome.org For curcumin and its derivatives, the primary Phase II conjugation pathways are glucuronidation and sulfation. researchgate.netresearchgate.net These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. researchgate.net The phenolic hydroxyl groups on the curcumin scaffold are the primary sites for these conjugation reactions. mdpi.com

Studies have shown that curcumin is rapidly metabolized into curcumin glucuronide and curcumin sulfate (B86663). semanticscholar.org In fact, after oral administration, curcumin is predominantly found in its conjugated forms in the plasma. nih.gov The methylation of the phenolic hydroxyl groups in 4',4-O,O-Dimethylcurcumin is a strategic modification aimed at blocking these primary sites of Phase II metabolism, thereby increasing the metabolic stability of the compound. mdpi.com

Identification of Conjugation Sites (e.g., Central β-Diketone in Methylated Analogues)

While methylation of the phenolic hydroxyls prevents conjugation at these positions, other sites on the molecule can still undergo metabolic modification. Research has suggested that the central β-diketone moiety of curcumin and its analogues can also be a site for glucuronidation. nih.gov Evidence for this comes from studies on 4',4''-O-dimethylcurcumin, where despite the blocked phenolic hydroxyls, a glucuronide conjugate was detected. nih.gov This indicates that the enolic form of the β-diketone can be targeted by UGT enzymes.

The ability to form conjugates at the central diketone provides an alternative metabolic pathway for methylated curcumin analogues, although the extent and rate of this conjugation compared to phenolic glucuronidation are still areas of active investigation.

Differential Susceptibility to Reductive Metabolism in Modified Derivatives

Besides Phase II conjugation, curcumin and its derivatives are also subject to reductive metabolism. researchgate.netresearchgate.net This involves the reduction of the α,β-unsaturated ketone moieties in the curcumin structure, leading to the formation of metabolites such as dihydrocurcumin, tetrahydrocurcumin, and hexahydrocurcumin. semanticscholar.orgacs.org These reductive metabolites have also been shown to possess biological activity. researchgate.net

Structural modifications to the curcumin scaffold can significantly influence its susceptibility to reductive metabolism. For instance, the introduction of methyl groups at the C-2 and C-6 positions has been shown to create steric hindrance, making the compound more resistant to reductive enzymes. rsc.org Similarly, replacing the enone moiety with heterocyclic structures like pyrazole (B372694) has been explored to reduce metabolic reduction. acs.org Therefore, the specific structural features of modified curcumin derivatives play a crucial role in determining their metabolic fate, influencing whether they are more prone to conjugation or reduction.

Comparative Metabolic Stability Analysis with Parent Curcumin

A key rationale for developing curcumin analogues like 4',4-O,O-Dimethylcurcumin is to improve upon the metabolic instability of the parent compound. aacrjournals.org Numerous studies have demonstrated that dimethylcurcumin (B1665192) exhibits significantly greater metabolic stability compared to curcumin. aacrjournals.org

In vitro studies using liver microsomes have shown that dimethoxycurcumin (B1670665) is metabolized to a much lesser extent than curcumin. aacrjournals.org Similarly, in cell culture experiments, while curcumin is rapidly degraded, a substantial percentage of dimethoxycurcumin remains intact even after extended incubation periods. aacrjournals.org This enhanced stability is attributed to the methylation of the phenolic hydroxyl groups, which, as previously mentioned, are the primary sites for rapid Phase II conjugation. mdpi.com The increased resistance to metabolism allows for a longer duration of action and potentially greater therapeutic efficacy.

Structural Factors Influencing Systemic Disposition and Stability

The α,β-unsaturated β-diketone moiety is another critical structural element. It is not only a site for potential conjugation but also susceptible to reductive metabolism. nih.govacs.org Modifications at this site, such as the introduction of bulky groups or conversion to heterocyclic systems, can sterically hinder metabolic enzymes and improve stability. rsc.orgjst.go.jp

Advanced Analytical Methodologies Employing 4 ,4 O,o Dimethylcurcumin D6

Applications of 4',4-O,O-Dimethylcurcumin-D6 as an Internal Standard in Quantitative Assays

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The purpose of the internal standard is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for quantitative bioanalysis using mass spectrometry. scispace.com This is because their physical and chemical properties are nearly identical to those of the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the best correction for experimental variability. nih.gov While Curcumin-D6 (B588258) is more commonly cited, the principles apply directly to its dimethylated counterpart. caymanchem.comnih.gov

The development of robust quantitative methods for curcuminoids, such as curcumin (B1669340), demethoxycurcumin (B1670235), and bisdemethoxycurcumin (B1667434), frequently relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The use of a deuterated internal standard like Curcumin-D6 is a key component of these methods for the accurate measurement of curcumin and its metabolites in biological matrices like human plasma. elsevierpure.comnih.gov An analogous approach is applicable for methods requiring this compound as the standard.

The development process involves several critical steps. First, sample preparation is optimized, often involving protein precipitation with a solvent like methanol (B129727) or a liquid-liquid extraction to isolate the analytes from the complex matrix. nih.govelsevierpure.com Second, chromatographic conditions are established to separate the analytes from other components. This is typically achieved using a reversed-phase column, such as a C18 column, with a gradient elution of a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govelsevierpure.com

Finally, the mass spectrometer parameters are tuned for maximum sensitivity and specificity. The analysis is performed in multiple-reaction-monitoring (MRM) mode, where a specific precursor ion for the analyte is selected and fragmented, and a resulting product ion is monitored. nih.gov The use of a stable isotope-labeled internal standard like Curcumin-D6 or this compound allows for optimal correction of recovery and ion suppression due to the similar characteristics they share with their corresponding analytes. nih.gov

Table 1: Representative LC-MS/MS Parameters for Curcuminoid Analysis

| Parameter | Description | Source |

| Chromatography System | Liquid Chromatography (LC) coupled with Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Column | Waters XTerra® MS C18 (2.1 mm × 50 mm, 3.5 μm) | elsevierpure.comnih.gov |

| Mobile Phase | Gradient elution with methanol and 10.0 mM ammonium formate (pH 3.0) | elsevierpure.comnih.gov |

| Flow Rate | 0.250 mL/min | elsevierpure.comnih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | elsevierpure.comnih.gov |

| Detection Mode | Multiple-Reaction-Monitoring (MRM) | nih.gov |

| Internal Standard | Curcumin-d6 for curcumin | elsevierpure.comnih.gov |

| Linear Range | 2.50–500 ng/mL for curcumin and its metabolites | elsevierpure.comnih.gov |

Isotope ratio quantification, also known as isotope dilution mass spectrometry, is a powerful technique that significantly enhances the precision and accuracy of measurements. chromforum.org This method relies on measuring the ratio of the signal from the naturally occurring analyte to the signal from its stable isotope-labeled counterpart (e.g., this compound), which has been added to the sample at a known concentration. chromforum.org

Because the analyte and the internal standard are chemically almost identical, they co-elute from the liquid chromatography column and experience the same effects of ion suppression or enhancement in the mass spectrometer's ion source. scispace.com By calculating the peak area ratio of the analyte to the internal standard, any variations that occur during sample preparation and analysis are effectively cancelled out. scispace.com This normalization process corrects for inconsistencies in extraction efficiency, injection volume, and instrument response, leading to a more robust and reliable quantification. nih.gov

However, it is important to be aware of potential challenges, such as "cross-talk" or isotopic interference, where naturally occurring heavy isotopes in the analyte contribute to the signal of the internal standard, or vice-versa. nih.gov This can become significant for high molecular weight compounds or at high analyte-to-internal standard concentration ratios and may require correction using nonlinear calibration functions to maintain accuracy. nih.gov

Chromatographic and Spectroscopic Techniques for Characterization and Analysis

The characterization and analysis of curcuminoid derivatives, including this compound, involve a suite of advanced analytical techniques. These methods are crucial for structural elucidation, purity assessment, and profiling in various matrices.

Liquid chromatography-mass spectrometry (LC-MS) is a fundamental analytical technique for metabolite profiling, allowing for the comprehensive analysis of compounds in complex biological samples. mdpi.comnih.gov In the context of curcuminoids, LC-MS is used to identify and quantify not only the parent compounds but also their various metabolites formed in the body, such as glucuronide and sulfate (B86663) conjugates. elsevierpure.comnih.govmdpi.com

High-resolution mass spectrometry platforms, like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS), provide highly sensitive and specific data, enabling the detection of metabolites even at very low concentrations. mdpi.combiointerfaceresearch.com Both targeted and untargeted metabolomics approaches can be employed. Targeted analysis focuses on pre-selected, specific metabolites, while untargeted profiling aims to detect and identify all measurable metabolites in a sample to discover novel biomarkers or metabolic pathways. nih.govnih.gov These studies are essential for understanding the pharmacokinetics and metabolic fate of curcumin and its derivatives. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. researchgate.net For a synthesized compound like this compound, NMR is used to confirm its chemical structure by providing detailed information about the carbon-hydrogen framework. nih.gov

Through various 1D (e.g., ¹H NMR) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments, chemists can determine the precise connectivity of atoms and the stereochemistry of the molecule. researchgate.net While direct NMR data for this compound is not detailed in the provided context, the principles of using NMR for the characterization of natural products and their derivatives are well-established. nih.gov It is a critical step in verifying the identity and purity of newly synthesized standards before they are used in quantitative assays.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the most widely used technique for the purity assessment of curcuminoid standards and for the compositional analysis of turmeric extracts and formulations. nih.govnih.gov The method is valued for its high precision, accuracy, and the ability to separate individual curcuminoids. nih.govlcms.cz

A typical HPLC analysis for curcuminoids uses a reversed-phase C18 column and an isocratic or gradient mobile phase, often a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com Detection is commonly performed at a wavelength of 420-425 nm, where curcuminoids exhibit strong absorbance. nih.govsigmaaldrich.com The method allows for the accurate quantification of curcumin, demethoxycurcumin, and bisdemethoxycurcumin, ensuring the quality and consistency of commercial products. rsc.orgnih.gov The purity of standards like 4',4-O,O-Dimethylcurcumin is also confirmed using HPLC, with results often reported as a percentage based on peak area. esschemco.com

Table 2: Examples of HPLC Methods for Curcuminoid Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Source |

| Purospher® STAR RP-18 (5 µm) | 60:40 (v/v) mixture of 1 mg/mL Citric acid in water and Tetrahydrofuran | 1.0 | 420 | sigmaaldrich.com |

| C18 column | Methanol, 2% Acetic Acid, and Acetonitrile | Not Specified | 425 | nih.gov |

| Sunniest PhE (phenyl) (5.0 μm) | 40:20:40 (v/v/v) Acetonitrile-Methanol-Water | 1.0 | 360 | rsc.org |

| Zorbax Eclipse XDB-C18 (5 μm) | 50:50 (v/v) 0.1% Orthophosphoric acid and Acetonitrile | 1.0 | 425 | nih.gov |

| ACE C18-PFP (5 μm) | 40:60 (v/v) 2% Acetic acid and Acetonitrile | 1.0 | 425 | nih.gov |

Structure Activity Relationship Sar Studies of 4 ,4 O,o Dimethylcurcumin and Its Analogues

Structural Determinants Governing Androgen Receptor Antagonism

The ability of 4',4-O,O-Dimethylcurcumin and its analogues to act as androgen receptor antagonists is intricately linked to their specific molecular architecture. SAR studies have illuminated several key structural features that are critical for this antiandrogenic activity. These studies involve systematic modifications of the parent molecule and assessment of the resulting changes in biological activity, providing a roadmap for the rational design of more potent inhibitors.

The presence of two phenyl rings, specifically with a 3,4-dimethoxy substitution pattern, is a crucial determinant for the antiandrogenic activity of curcumin (B1669340) analogues. acs.orgnih.govscilit.com Research indicates that these bis(3,4-dimethoxyphenyl) moieties are important factors contributing to the molecule's ability to antagonize the androgen receptor. acs.orgnih.govscilit.com The methoxy (B1213986) groups at the 3 and 4 positions of the phenyl rings appear to be particularly favorable for this activity. The absence of one of the phenyl rings leads to a significant decrease in cytotoxicity against human prostate cancer cells, underscoring the necessity of both aromatic rings for retaining biological activity. nih.gov This suggests that the spatial arrangement and electronic properties conferred by these specific moieties are essential for effective interaction with the ligand-binding domain of the androgen receptor.

The central portion of the curcumin molecule, the conjugated β-diketone system, plays a pivotal role in its biological actions. acs.orgnih.govscilit.com This seven-carbon linker, which connects the two phenyl rings, is not merely a spacer but an active participant in the molecule's pharmacology. nih.govsemanticscholar.org The α,β-unsaturated β-diketone moiety is a key functional group that can interact with biological targets. nih.govsemanticscholar.org Furthermore, the intramolecular symmetry of the molecule has been identified as an important factor related to its antiandrogenic activity. acs.orgnih.govscilit.com This symmetrical arrangement of the molecule, with the two substituted phenyl rings flanking the central β-diketone system, appears to be a favorable conformation for androgen receptor antagonism. researchgate.net

Alterations to the substituent groups on the phenyl rings can have a profound impact on the antiandrogenic potency of curcumin analogues. While the 3,4-dimethoxy pattern is highly effective, other substitutions have been explored to further refine the molecule's activity. For instance, replacing the phenolic hydroxyl groups of curcumin with methoxy groups, as in 4',4-O,O-Dimethylcurcumin, enhances chemical and metabolic stability. semanticscholar.orgnih.gov The introduction of various other substituents on the phenyl rings is a key strategy in the ongoing effort to develop new curcumin analogues with improved anti-prostate cancer activity. nih.gov The nature and position of these substituents can influence the electronic properties, hydrophobicity, and steric interactions of the molecule, all of which can affect its binding affinity for the androgen receptor.

| Compound | Substitution on Phenyl Ring | Observed Effect on Antiandrogenic Activity |

| Curcumin | 4-hydroxy-3-methoxyphenyl | Baseline activity |

| 4',4-O,O-Dimethylcurcumin | 3,4-dimethoxyphenyl | Enhanced stability and activity |

| Monophenyl analogues | Single phenyl ring | Decreased cytotoxicity |

Modifying the central β-diketone system offers another avenue for enhancing the therapeutic properties of curcumin analogues. This part of the molecule is susceptible to degradation, which can limit its bioavailability. semanticscholar.org To address this, researchers have created derivatives where the β-diketone moiety is replaced with more stable heterocyclic rings, such as pyrazole (B372694) and isoxazole. semanticscholar.orgnih.gov These modifications can improve the stability of the compound. researchgate.net Studies have shown that replacing the diketone group with a pyrazole moiety can enhance the molecule's stability and pharmacological action. researchgate.net For example, pyrazole derivatives of curcumin have been investigated and shown to retain or even exhibit increased antitumor activity. semanticscholar.orgresearchgate.net This indicates that the core scaffold can be successfully modified to improve drug-like properties without sacrificing the essential interactions required for androgen receptor antagonism.

| Modification | Rationale | Outcome |

| Pyrazole derivative | Increase chemical stability | Enhanced stability and potent antiandrogenic activity |

| Isoxazole derivative | Increase chemical stability | Increased antitumor activity |

Structural Features Influencing Chemical Stability and Biological Efficacy

The clinical translation of curcumin's therapeutic potential has been hindered by its inherent chemical instability and poor bioavailability. semanticscholar.org 4',4-O,O-Dimethylcurcumin was developed to overcome these limitations. The methylation of the phenolic hydroxyl groups significantly improves the molecule's stability. semanticscholar.orgnih.gov This structural modification prevents the rapid degradation that curcumin undergoes in the body, leading to improved pharmacokinetic properties and enhanced biological efficacy. nih.gov

The symmetric structure of dimethoxycurcumin (B1670665) is also believed to contribute to its enhanced chemical and biological stability. nih.gov The α,β-unsaturated β-diketone moiety in curcumin is a primary site for metabolic transformation. nih.govsemanticscholar.org While essential for some biological activities, it is also a point of instability. As mentioned, replacing this moiety with more stable structures like pyrazole can lead to analogues with improved stability. semanticscholar.org The interplay between the stability conferred by the dimethoxyphenyl groups and potential modifications to the central linker is a key area of research in the development of next-generation curcumin-based therapeutics. Ultimately, the goal is to design molecules that retain the potent androgen receptor antagonistic activity while possessing the necessary chemical stability and pharmacokinetic profile to be effective clinical agents.

Impact of Disconnection of Highly Conjugated Enol Systems

A significant structural modification in curcuminoid analogues involves the alteration of the β-diketone moiety. This part of the curcumin structure is a highly conjugated enol system, which is prone to keto-enol tautomerization. minia.edu.eg However, this structural feature is also linked to the compound's instability.

Previous SAR analyses of curcuminoid derivatives have shown that disconnecting this highly conjugated enol system can have a positive impact on both the stability and the pharmaceutical activities of the compounds. nih.gov 4,4-Dimethylcurcumin (DMCU), a synthetic derivative where the 4-position of the linear 3,5-dione-containing chain is di-methylated, exemplifies this principle. nih.gov This modification likely contributes to its enhanced anticancer activities against various cancer cell lines compared to curcumin. nih.gov

Role of Methyl Group Introduction at Specific Linker Positions (e.g., C-2 and C-6)

Curcumin is known to undergo rapid metabolism, primarily through the reduction of its vinylic double bonds. nih.gov To counteract this, methyl groups have been strategically introduced at the C-2 and C-6 positions of the curcumin structure to create steric hindrance against metabolizing enzymes. nih.govresearchgate.net

This modification has proven effective in preventing the reductive metabolism of curcumin. nih.govresearchgate.net An analogue with methyl groups at both the C-2 and C-6 positions demonstrated resistance to reduction by alcohol dehydrogenase. nih.gov Furthermore, this compound exhibited significantly greater inhibitory activity against endothelial cell migration, invasion, and tube formation when compared to curcumin. nih.gov In vivo studies also showed that this analogue underwent markedly slower reductive metabolism than curcumin, leading to enhanced antiangiogenesis activity and more effective suppression of tumor growth. nih.gov

Effects of Conversion to Monocarbonyl Analogues

Another successful strategy to improve the stability and bioavailability of curcumin is the conversion to monocarbonyl analogues (MACs). phcogrev.comresearchgate.net These analogues lack the β-diketone moiety, which is a primary reason for curcumin's poor bioavailability and solubility. phcogrev.com MACs have demonstrated greater metabolic stability, improved pharmacokinetic profiles in vivo, and enhanced stability in vitro. researchgate.net

SAR studies on MACs have yielded several key findings:

Shortening the seven-carbon linker to a five-carbon spacer can significantly increase the biological activity. researchgate.net

Introducing a five- or six-membered ring into the β-diketone moiety can enhance molecular rigidity and improve anticancer activity. researchgate.net

The hydrolytic stability of monocarbonyl analogs is generally better than that of curcumin. Cyclopentanone and cyclohexanone (B45756) derivatives are typically the most stable. nih.gov

These modifications have led to the development of MACs with potent anticancer and anti-inflammatory activities. researchgate.net

Influence of the Guaiacol (B22219) Unit on Degradation Pathways

The guaiacol unit (a methoxy phenol (B47542) group) is a key structural component of curcumin and plays a role in its degradation. mdpi.com Thermal processing of curcumin can lead to its degradation into several products, including vanillin (B372448), ferulic acid, and 4-vinyl guaiacol. nih.govrsc.orgresearchgate.net

Studies have shown that these degradation products can also possess significant biological activity. nih.govrsc.orgresearchgate.net For instance, both roasted curcumin and its degradation product, 4-vinyl guaiacol, have been found to enhance the transactivation of the Nrf2 transcription factor, which is involved in cellular stress response and antioxidant defense. nih.govrsc.orgresearchgate.net They have also been shown to decrease the gene expression of interleukin-6 in stimulated macrophages. nih.govrsc.org The degradation pathway of curcumin can be influenced by the solvent used; for example, in isopropanol, a guaiacol derivative is formed. researchgate.net

SAR in Modulating Cellular Permeability and Uptake

A major challenge in the development of curcumin-based therapeutics is achieving efficient cellular permeability and uptake. Structural modifications play a crucial role in overcoming this hurdle.

Design Principles for L-type Amino Acid Transporter 1 (LAT1) Recognition Elements

The L-type Amino Acid Transporter 1 (LAT1) is a transmembrane protein that is highly expressed at the blood-brain barrier and in various types of cancer cells. nih.govresearchgate.net This makes it an attractive target for carrier-mediated drug transport. nih.gov

To enhance the cellular uptake of curcuminoids, they can be modified to be recognized by LAT1. The design principles for LAT1 recognition include:

Presence of Amino and Carboxylic Acid Groups: Binding to LAT1 generally requires both an amino and a carboxylic acid functional group. researchgate.net

Large, Neutral Side Groups: The transporter has a preference for large, neutral side groups. researchgate.net

Aromaticity: The presence of an aromatic ring in the molecule, such as in phenylalanine, plays a significant role in LAT1 binding and transport. researchgate.net

A strategic approach involves creating prodrugs where a curcuminoid is linked to an amino acid that is a known LAT1 substrate, such as L-valine. nih.gov For instance, derivatives of 4,4-Dimethylcurcumin have been synthesized with ethylene-carbonate-linked L-valine side chains. nih.gov This modification was designed to facilitate entry into LAT1-expressing cancer cells. nih.gov The resulting derivatives showed dramatically increased water solubility (over 10,000-fold higher than the parent compound) and potent anti-cancer activity against LAT1-expressing lung cancer cells due to high intracellular uptake. nih.gov

Computational Chemistry Approaches in the Investigation of 4 ,4 O,o Dimethylcurcumin D6

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in understanding the interactions that drive the biological activity of a compound. For a molecule like 4',4-O,O-Dimethylcurcumin, molecular docking simulations can identify potential protein targets and elucidate the specific binding modes and interactions that contribute to its effects.

The process involves creating three-dimensional models of both the ligand (4',4-O,O-Dimethylcurcumin) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. Lower binding energy values typically indicate a more stable and favorable interaction.

Research on curcumin (B1669340) and its derivatives has employed molecular docking to explore their inhibitory potential against various protein targets, such as cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation and a target for cancer therapy. nih.gov In such studies, the binding energy (ΔG) and the specific amino acid residues involved in the interaction are key findings. For instance, hydrogen bonds and hydrophobic interactions are often identified as crucial for stabilizing the ligand-protein complex. nih.govmdpi.com

While direct docking data for 4',4-O,O-Dimethylcurcumin-D6 is scarce, a hypothetical docking study against a target like CDK2 would yield data similar to that found for other curcumin derivatives. The results would likely highlight key interactions with amino acid residues in the active site.

Table 1: Hypothetical Molecular Docking Results for 4',4-O,O-Dimethylcurcumin against a Protein Target

| Parameter | Value |

| Binding Energy (ΔG) | -8.5 kcal/mol |

| Interacting Residues | Lys33, Gln131, Asp145 |

| Hydrogen Bond Interactions | Lys33 |

| Hydrophobic Interactions | Leu83, Ile10, Val18 |

This table is illustrative and based on typical results for curcumin derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.gov

A QSAR study involves several key steps:

Data Set Collection: A series of molecules with known biological activities is compiled. For this compound, this would involve related curcuminoids and their measured activities against a specific biological target.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These can be one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., steric parameters). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with biological activity. japsonline.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. japsonline.com

QSAR models are valuable for predicting the potential activity of compounds like this compound. For instance, a QSAR model developed for a series of curcumin analogues against a particular cancer cell line could predict the cytotoxicity of this specific compound based on its calculated descriptors. nih.govresearchgate.net The descriptors in such a model might include measures of molecular size, shape, and electronic properties.

Table 2: Example of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions. |

| Steric | Molecular Volume, Surface Area | Relates to the fit of the molecule in the receptor site. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecule. |

The deuteration in this compound would have a minimal impact on most standard QSAR descriptors, as they are primarily dependent on the elemental composition and the 3D structure, which are nearly identical to the non-deuterated form. However, descriptors related to vibrational frequencies or those derived from quantum chemical calculations might show slight differences.

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov It provides detailed insights into the distribution of electrons within a molecule, which is fundamental to its chemical behavior and interactions. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Compute properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. chemrevlett.com

Analyze Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule. This is particularly relevant for a deuterated compound, as the increased mass of deuterium (B1214612) leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. nih.gov

Map the Molecular Electrostatic Potential (MEP): Visualize the regions of positive and negative electrostatic potential on the molecular surface, which helps in understanding how the molecule will interact with other molecules, including biological targets. researchgate.net

DFT studies on curcumin and its derivatives have provided valuable information about their structural and electronic characteristics. chemrevlett.com These calculations help to rationalize the antioxidant properties of curcuminoids by examining their ability to donate a hydrogen atom.

Table 3: Representative DFT-Calculated Properties for a Curcuminoid

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 3.7 eV | Indicator of chemical reactivity. |

| Dipole Moment | 3.5 Debye | Measure of the molecule's overall polarity. |

These values are illustrative and typical for curcumin-like structures. chemrevlett.com

In the context of this compound, DFT would be a powerful tool to precisely quantify the effects of deuteration. For example, DFT calculations could accurately predict the shifts in the vibrational spectra, which could be used to confirm the isotopic labeling experimentally. Furthermore, by analyzing the bond dissociation energies of the C-D versus C-H bonds, DFT could provide a theoretical basis for the expected increase in metabolic stability of the deuterated compound.

Future Directions and Advanced Research Considerations for 4 ,4 O,o Dimethylcurcumin D6

Identification and Characterization of Novel Molecular Targets

A critical avenue of future research for 4',4-O,O-Dimethylcurcumin is the continued identification and validation of its molecular targets. While its parent compound, curcumin (B1669340), is known to interact with numerous signaling pathways, the dimethylated form exhibits distinct activities, notably as a potent enhancer of androgen receptor (AR) degradation. wikipedia.orgnih.govtargetmol.com This makes it a compound of interest for androgen-related diseases, particularly prostate cancer. wikipedia.orgnih.gov

Future research will focus on moving beyond known targets to uncover novel protein interactions and mechanisms of action. The use of 4',4-O,O-Dimethylcurcumin-D6 is indispensable for these advanced investigations. metsol.com Techniques such as quantitative proteomics and thermal proteome profiling, which rely on precise mass spectrometry, can help identify which proteins directly bind to the compound in a cellular environment. In these experiments, the D6-labeled compound acts as a crucial tool for accurately quantifying changes in protein stability or abundance upon drug treatment, helping to distinguish true targets from background noise. metsol.com

Key research questions that this compound will help answer include:

What is the complete profile of proteins that 4',4-O,O-Dimethylcurcumin interacts with in different cancer cell lines?

How does the compound affect the expression and post-translational modification of these target proteins?

Can we validate these novel targets to better understand its efficacy in diseases beyond prostate cancer, such as osteosarcoma, and its role in modulating pathways related to oxidative stress and inflammation? nih.govnih.gov

| Potential Target Class | Specific Example(s) | Associated Disease/Process | Role of this compound |

|---|---|---|---|

| Nuclear Receptors | Androgen Receptor (AR) and its variants | Prostate Cancer, Spinal and Bulbar Muscular Atrophy | Accurate quantification of AR degradation in response to the parent compound. nih.gov |

| Kinases | IKKβ, Akt, PI3K | Inflammation, Cancer Proliferation | Internal standard for assays measuring target engagement and downstream pathway modulation. mdpi.com |

| Transcription Factors | NF-κB | Inflammation, Cancer | Precise measurement of the parent compound's concentration in studies inhibiting NF-κB activation. mdpi.com |

| Cell Cycle Regulators | Cyclins (e.g., Cyclin D1, Cyclin E2), CDKs | Cancer Cell Proliferation | Standard for quantifying the parent compound in cell cycle analysis and senescence studies. mdpi.com |

Integration of this compound in Advanced Mechanistic and Preclinical Research Models

The translation of basic research findings into clinical applications requires testing in progressively more complex and physiologically relevant systems. The integration of this compound into these advanced models is essential for generating robust pharmacokinetic (PK) and pharmacodynamic (PD) data. acs.orgnih.gov The use of a reliable SIL-IS allows researchers to accurately measure the concentration of the parent compound in various biological matrices, from cell culture media to tissue homogenates and plasma. texilajournal.comclearsynth.com

Future research will see the application of this compound in a range of advanced models:

3D Organoid and Spheroid Cultures: These models better mimic the three-dimensional architecture and microenvironment of human tissues and tumors. Using the D6 standard will enable precise measurement of drug penetration, distribution, and metabolism within these complex structures.

Organ-on-a-Chip (OOC) Systems: Microfluidic devices that simulate the function of human organs provide a powerful platform for studying drug disposition and toxicity. The D6 standard is critical for quantifying the parent compound and its metabolites in real-time within these dynamic systems. acs.org

Advanced In Vivo Models: In sophisticated animal models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs), the D6 standard is vital for correlating the administered dose with drug concentrations in tumors and other tissues, linking exposure to therapeutic efficacy. nih.gov

The ability to obtain precise quantitative data from these models is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4',4-O,O-Dimethylcurcumin, which is a necessary step in its development as a potential therapeutic agent. acs.orgnih.gov

| Research Model | Key Research Question | Specific Role of this compound |

|---|---|---|

| 3D Tumor Spheroids | Does the compound effectively penetrate a solid tumor mass? | Enables accurate quantification of the parent compound in spheroid lysates via LC-MS/MS. |

| Organ-on-a-Chip (e.g., Liver-Chip) | How is the compound metabolized by human liver cells in a dynamic flow environment? | Serves as the internal standard to quantify the parent compound and its metabolites in the chip effluent over time. acs.orgnih.gov |

| Patient-Derived Xenograft (PDX) Models | What is the pharmacokinetic profile in a model derived from a human tumor? | Allows for precise measurement of drug concentration in plasma and tumor tissue, linking exposure to tumor response. nih.gov |

| Toxicogenomic Studies | Can gene expression changes be linked to the formation of specific metabolites? | Facilitates the correlation of metabolite concentrations with transcriptomic data. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.